

# 4-Bromo-N,N-dimethylpyrimidin-2-amine CAS number 959240-54-1

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## Compound of Interest

**Compound Name:** 4-Bromo-N,N-dimethylpyrimidin-2-amine

**Cat. No.:** B1520156

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An In-depth Technical Guide to **4-Bromo-N,N-dimethylpyrimidin-2-amine** (CAS 959240-54-1): A Versatile Scaffold for Modern Drug Discovery

## Abstract

**4-Bromo-N,N-dimethylpyrimidin-2-amine** is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring an electron-deficient pyrimidine core, a highly reactive bromine atom at the 4-position, and a modulating N,N-dimethylamino group at the 2-position, makes it an ideal substrate for a variety of synthetic transformations. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, and its extensive utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. We will explore the causality behind experimental choices, provide detailed protocols, and illustrate its application in the generation of diverse molecular libraries for drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

## The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the very fabric of life, forming the basis for the nucleobases uracil, thymine, and cytosine. Beyond its biological role, this "m-diazine" structure is considered a "privileged scaffold" in medicinal chemistry.<sup>[1][2]</sup> Its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[3][4]</sup> The inclusion of two nitrogen atoms within the six-membered aromatic ring creates an electron-deficient system, which not only influences its binding properties with biological targets but also dictates its chemical reactivity, making it a versatile platform for synthetic modification.<sup>[1]</sup> Compounds like the anticancer drug 5-Fluorouracil and the antibacterial Trimethoprim underscore the therapeutic impact of this heterocyclic core.<sup>[4]</sup>

## Physicochemical Properties and Characterization

**4-Bromo-N,N-dimethylpyrimidin-2-amine** is a key intermediate whose properties are summarized below. Proper characterization is essential for its use in subsequent reactions.

Property	Value	Source
CAS Number	959240-54-1	<a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> BrN <sub>3</sub>	<a href="#">[5]</a>
Molecular Weight	202.05 g/mol	<a href="#">[5]</a>
Appearance	Typically an off-white to yellow solid	Inferred from related compounds <sup>[6]</sup>
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C	<a href="#">[5]</a>

### Spectroscopic Characterization (Expected):

- <sup>1</sup>H NMR: Signals corresponding to the two distinct pyrimidine ring protons, and a singlet for the N,N-dimethyl protons.
- <sup>13</sup>C NMR: Four distinct signals for the pyrimidine ring carbons and one signal for the methyl carbons.

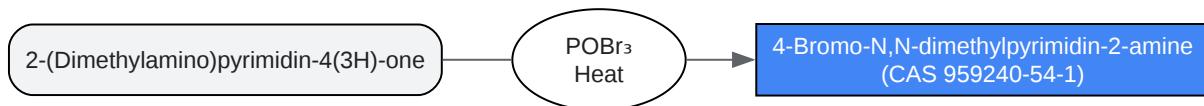
- Mass Spectrometry: A molecular ion peak ( $M^+$ ) and a characteristic  $(M+2)^+$  peak of similar intensity, indicative of the presence of a single bromine atom.

## Synthesis and Purification

While multiple routes to brominated pyrimidines exist, a common and reliable strategy involves the bromination of a corresponding pyrimidinone precursor. The N,N-dimethylamino group is a stable directing group under these conditions.

## Proposed Synthetic Workflow

The most logical synthetic pathway involves the bromination of 2-(dimethylamino)pyrimidin-4(3H)-one using a standard brominating agent like phosphorus oxybromide ( $POBr_3$ ). This reaction is a cornerstone of heterocyclic chemistry for converting keto-groups on electron-deficient rings into reactive halides.



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Caption: Proposed synthesis of the target compound.

## Experimental Protocol: Synthesis

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-(dimethylamino)pyrimidin-4(3H)-one (1.0 eq).
- Reagent Addition: Carefully add phosphorus oxybromide ( $POBr_3$ ) (3.0 - 5.0 eq) portion-wise at room temperature. The reaction is typically performed neat or with a high-boiling inert solvent.
- Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

- Work-up: After cooling to room temperature, very slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
- Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) or sodium hydroxide ( $\text{NaOH}$ ) until the pH is  $\sim 7\text{-}8$ .
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate ( $\text{EtOAc}$ ) (3 x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.

## Experimental Protocol: Purification

- The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **4-Bromo-N,N-dimethylpyrimidin-2-amine**.

## Chemical Reactivity and Synthetic Utility

The synthetic power of **4-Bromo-N,N-dimethylpyrimidin-2-amine** stems from the C4-Br bond. The pyrimidine ring's electron-deficient nature makes this position highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational methods for modern C-C and C-N bond formation.<sup>[7]</sup>

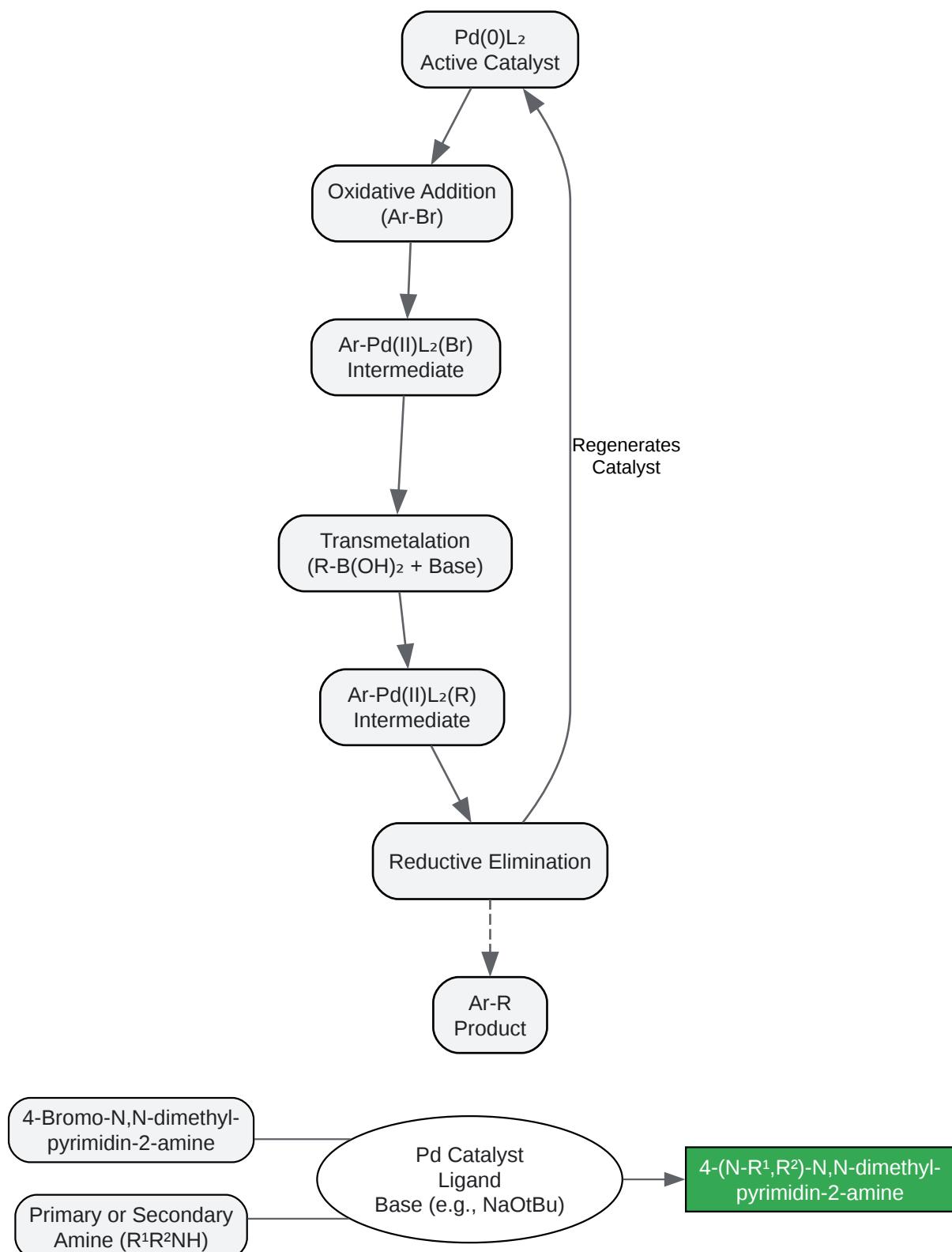
## Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

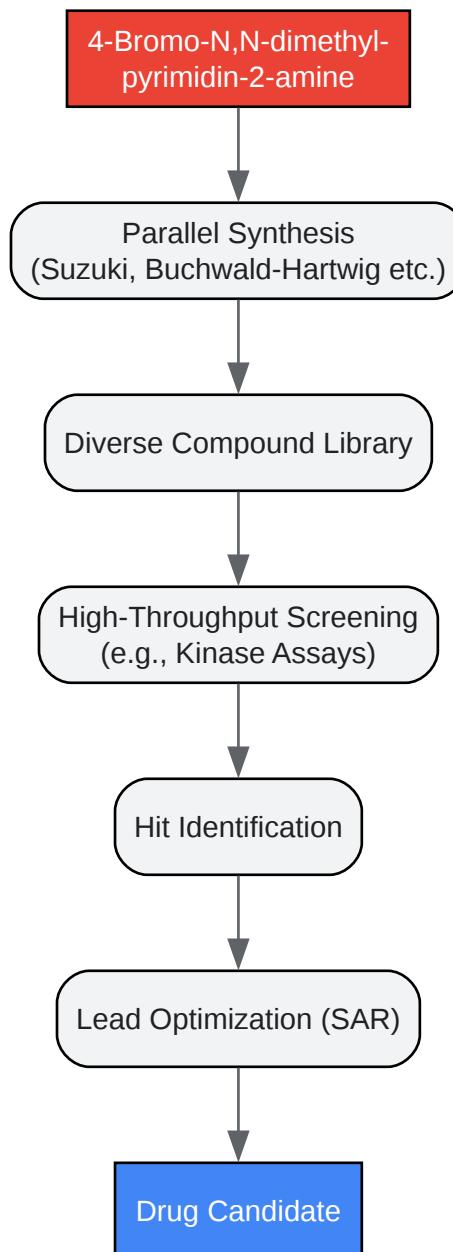
The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C4 position.<sup>[8]</sup> This is critical for exploring the structure-activity relationship (SAR) in drug discovery programs.

**Catalytic Cycle Rationale:** The reaction proceeds through a well-established catalytic cycle involving a  $\text{Pd}(0)$  species.<sup>[9]</sup> The key steps are:

- **Oxidative Addition:** The electron-rich  $\text{Pd}(0)$  catalyst inserts into the C-Br bond of the pyrimidine.

- Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid.
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[9]





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